N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide is a useful research compound. Its molecular formula is C18H25N5OS and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide have shown potential in antimicrobial activities. For instance, derivatives of piperidin-4-yl acetamide, specifically N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide, have demonstrated effectiveness against pathogenic bacteria and Candida species. These compounds were more potent against fungal pathogens compared to bacterial ones, indicating their potential in targeting fungal infections (Mokhtari & Pourabdollah, 2013).
Synthesis and Chemical Properties
The synthesis of related compounds has been a topic of interest in research. For example, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which include a piperidine moiety similar to the compound , has been explored. These derivatives were synthesized and evaluated for their chemical properties and enzyme inhibition activities, demonstrating the diverse chemical applications of such compounds (Khalid et al., 2014).
Potential in Cancer Research
Compounds with a structure related to this compound have also been investigated for their potential in cancer research. For instance, derivatives like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity, indicating the relevance of such compounds in the development of new anticancer agents (Evren et al., 2019).
Pharmacological Characterization
Although direct information on the specific compound this compound is limited, related compounds have been pharmacologically characterized. For example, compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized for their affinity to opioid receptors, suggesting the potential pharmacological relevance of compounds with similar structures (Grimwood et al., 2011).
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-cyclopentylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c19-11-16-18(21-8-7-20-16)23-9-5-14(6-10-23)12-22-17(24)13-25-15-3-1-2-4-15/h7-8,14-15H,1-6,9-10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSKFBCUOKXABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.